![molecular formula C11H21O4P B14605282 Dimethyl [2-(1-butylcyclopropyl)-2-oxoethyl]phosphonate CAS No. 59484-19-4](/img/structure/B14605282.png)
Dimethyl [2-(1-butylcyclopropyl)-2-oxoethyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl [2-(1-butylcyclopropyl)-2-oxoethyl]phosphonate is an organophosphorus compound with a unique structure that includes a cyclopropyl group and a phosphonate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl [2-(1-butylcyclopropyl)-2-oxoethyl]phosphonate can be achieved through various methods. One common approach involves the Michaelis-Arbuzov reaction, where trialkyl phosphites react with haloacetones. For instance, the reaction between trialkyl phosphites and chloroacetone can yield the desired phosphonate, although the reaction conditions must be carefully controlled to avoid side products .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. The process requires precise control of temperature, pressure, and reagent purity to ensure high yields and minimize impurities. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Dimethyl [2-(1-butylcyclopropyl)-2-oxoethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine oxides or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reagents and conditions used .
科学的研究の応用
Dimethyl [2-(1-butylcyclopropyl)-2-oxoethyl]phosphonate has a wide range of applications in scientific research:
作用機序
The mechanism of action of dimethyl [2-(1-butylcyclopropyl)-2-oxoethyl]phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it a potent inhibitor of enzymes that require metal cofactors. The cyclopropyl group adds steric hindrance, which can influence the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Dimethyl (2-oxopropyl)phosphonate: A closely related compound used in similar synthetic applications.
Dimethyl (1-diazo-2-oxopropyl)phosphonate: Known for its use in the Seyferth-Gilbert homologation reaction to synthesize alkynes.
Uniqueness
Dimethyl [2-(1-butylcyclopropyl)-2-oxoethyl]phosphonate is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of sterically hindered molecules and in applications where specific binding interactions are required .
特性
CAS番号 |
59484-19-4 |
|---|---|
分子式 |
C11H21O4P |
分子量 |
248.26 g/mol |
IUPAC名 |
1-(1-butylcyclopropyl)-2-dimethoxyphosphorylethanone |
InChI |
InChI=1S/C11H21O4P/c1-4-5-6-11(7-8-11)10(12)9-16(13,14-2)15-3/h4-9H2,1-3H3 |
InChIキー |
QLMMNHHYZIGVLQ-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(CC1)C(=O)CP(=O)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




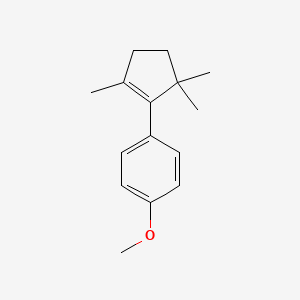
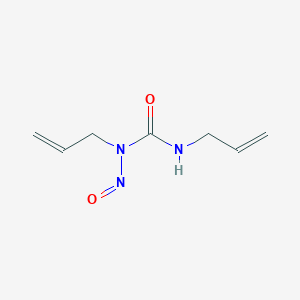
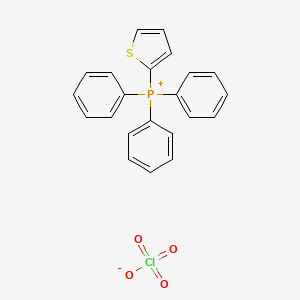
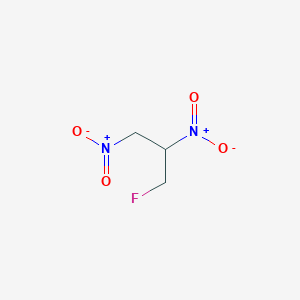

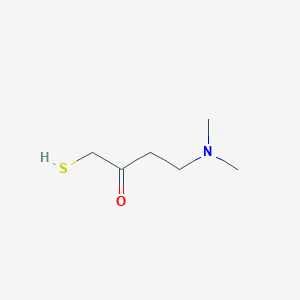
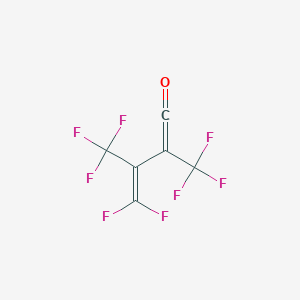
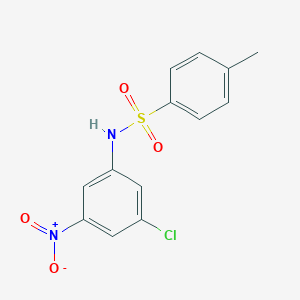
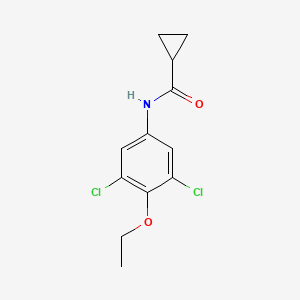
![{[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}benzene](/img/structure/B14605276.png)
![4-{5-[4-(Dimethylamino)phenyl]-3H-1,2,4-dithiazol-3-ylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium perchlorate](/img/structure/B14605277.png)

